![molecular formula C17H17NO B1505632 (R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one CAS No. 228246-75-1](/img/structure/B1505632.png)
(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one
Overview
Description
(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one, also known as R-DAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. R-DAP is a piperidinone derivative that has a unique molecular structure and exhibits interesting biological properties.
Mechanism of Action
The mechanism of action of (R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to interact with several molecular targets, including ion channels, receptors, and enzymes, which are involved in the regulation of various physiological processes, such as pain perception, inflammation, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound has been shown to reduce pain and inflammation, improve cognitive function, and modulate the activity of neurotransmitters. This compound has also been shown to have a favorable safety profile, with no significant adverse effects reported at therapeutic doses.
Advantages and Limitations for Lab Experiments
(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one has several advantages for lab experiments, including its ease of synthesis, high potency, and favorable safety profile. This compound can be easily synthesized in large quantities, making it a cost-effective compound for screening assays and drug development studies. However, this compound also has some limitations, such as its limited solubility in water and its potential for non-specific binding to proteins, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for the research on (R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one, including the optimization of its synthesis method, the identification of its molecular targets, and the development of new drug candidates based on its structure. This compound can also be used as a tool compound for the investigation of various physiological processes, such as pain perception, inflammation, and neurotransmitter release. Additionally, the combination of this compound with other compounds may lead to the development of new therapeutic strategies for the treatment of various diseases.
Scientific Research Applications
(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been tested as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, this compound has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications. In neuroscience, this compound has been investigated for its ability to modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in various brain functions, including mood, cognition, and addiction.
properties
IUPAC Name |
1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-14-7-9-18(10-8-14)16-11-13-5-1-3-12-4-2-6-15(16)17(12)13/h1-6,16H,7-11H2/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTZALYOZZYCLX-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2CC3=CC=CC4=C3C2=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1=O)[C@@H]2CC3=CC=CC4=C3C2=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60709860 | |
Record name | 1-[(1R)-1,2-Dihydroacenaphthylen-1-yl]piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60709860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
228246-75-1 | |
Record name | 1-[(1R)-1,2-Dihydroacenaphthylen-1-yl]piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60709860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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